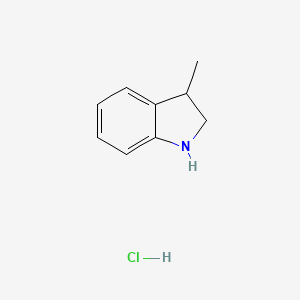

3-Methylindoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methyl-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-7-6-10-9-5-3-2-4-8(7)9;/h2-5,7,10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYUCMTXXRDGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-62-6 | |

| Record name | 3-methyl-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methylindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methylindoline hydrochloride. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for its effective and safe utilization. This document delves into the structural features, physicochemical parameters, reactivity, and analytical characterization of this compound, offering valuable insights for researchers and professionals in the field of drug development and chemical research. The indoline scaffold is a privileged structure in numerous biologically active compounds, and this guide serves as a foundational resource for the manipulation and application of this specific derivative.[1]

Introduction

This compound is the salt form of 3-methylindoline, a heterocyclic organic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 3-position.[2] The indoline nucleus is a common motif in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities.[1] The conversion of the basic 3-methylindoline to its hydrochloride salt enhances its stability and aqueous solubility, properties that are often advantageous in a laboratory and pharmaceutical setting.

This guide will systematically explore the essential physical and chemical attributes of this compound, providing a detailed reference for its use in synthetic protocols, analytical method development, and as a precursor in drug discovery programs.

Molecular Structure and Properties

The structural integrity and resulting physicochemical properties of a molecule are fundamental to its behavior in chemical reactions and biological systems.

Chemical Structure

The chemical structure of this compound consists of the protonated 3-methylindoline cation and a chloride anion. The protonation occurs at the nitrogen atom of the indoline ring, which is the most basic site.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methylindoline and its hydrochloride salt is presented in the table below. It is important to note that experimental data for the hydrochloride salt is limited, and some values are based on the free base or related structures.

| Property | Value | Source |

| Chemical Formula | C₉H₁₂ClN | - |

| Molecular Weight | 169.65 g/mol | - |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point (free base) | 206.8 °C at 760 mmHg | [3] |

| Density (free base) | 0.989 g/cm³ | [3] |

| Flash Point (free base) | 78.2 °C | [3] |

Solubility

The solubility of this compound is a critical parameter for its application in various experimental settings. As a salt of an organic base, its solubility is expected to be significantly higher in polar protic solvents compared to its free base form.

Qualitative Solubility Profile:

-

Water: Expected to be soluble due to the ionic nature of the hydrochloride salt.

-

Alcohols (Methanol, Ethanol): Expected to be soluble.

-

Chlorinated Solvents (Dichloromethane, Chloroform): Likely to have moderate to good solubility.

-

Ethers (Diethyl ether, THF): Expected to have lower solubility.

-

Apolar Solvents (Hexanes, Toluene): Expected to be poorly soluble.

-

Polar Aprotic Solvents (DMSO, DMF): Expected to be soluble.

Chemical Properties and Reactivity

Stability

This compound is generally a stable compound under standard laboratory conditions.[2] However, like many amine hydrochlorides, it should be protected from strong bases, which will deprotonate the indoline nitrogen to liberate the free base. The free base form can be more susceptible to oxidation. It is advisable to store the compound in a cool, dry place, away from light and strong oxidizing agents.

Reactivity

The reactivity of this compound is primarily dictated by the indoline ring system and the presence of the secondary amine.

-

N-Functionalization: The secondary amine of the corresponding free base is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and arylation, to introduce substituents on the nitrogen atom.

-

Electrophilic Aromatic Substitution: The benzene ring of the indoline system can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the activating effect of the amino group and the steric hindrance of the fused ring system.

-

Oxidation: The indoline ring can be susceptible to oxidation, potentially leading to the formation of the corresponding indole or other oxidized products.

Figure 2: Key reaction pathways of 3-Methylindoline.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the treatment of a solution of 3-methylindoline (the free base) in a suitable organic solvent with hydrochloric acid.

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-methylindoline in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) to the 3-methylindoline solution. The addition should be done dropwise, and the temperature can be maintained at 0-5 °C using an ice bath to control any exotherm.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold solvent used for the reaction to remove any unreacted starting material or impurities.

-

Drying: Dry the product under vacuum to remove residual solvent.

Figure 3: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the protons on the indoline ring, and the methyl group. The proton on the nitrogen will likely appear as a broad singlet.

-

¹³C NMR: Will display distinct signals for each of the carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H bond (as an ammonium salt), aromatic C-H bonds, and C-N bonds.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (after loss of HCl) and characteristic fragmentation patterns.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

The indoline scaffold is a key component in many pharmacologically active molecules.[1] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to further functionalize both the nitrogen atom and the aromatic ring, allowing for the generation of diverse chemical libraries for screening in drug discovery programs.

Conclusion

This compound is a stable, water-soluble derivative of 3-methylindoline that is well-suited for a variety of applications in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its fundamental physical and chemical properties, along with practical information on its synthesis, characterization, and safe handling. A thorough understanding of these characteristics is essential for any researcher or professional working with this versatile compound.

References

-

RSC Advances. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Axios Research. (n.d.). 3-Methylindoline - CAS - 4375-15-9. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). Retrieved from [Link]

-

PubMed. (n.d.). The metabolic basis of 3-methylindole-induced pneumotoxicity. Retrieved from [Link]

-

PubMed. (n.d.). 3-methylindole-induced toxicity to human bronchial epithelial cell lines. Retrieved from [Link]

-

ResearchGate. (2025). 3-Methylindole-Induced Toxicity to Human Bronchial Epithelial Cell Lines. Retrieved from [Link]

-

PubMed. (n.d.). 3-methylindole-induced pulmonary toxicosis in ponies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐methylindoline‐2‐ones and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. Retrieved from [Link]

- Google Patents. (n.d.). CN102432518A - Synthetic method of 3-methylindole.

-

National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 3-methylindoline | CAS 4375-15-9. Retrieved from [Link]

-

PubMed Central. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

-

Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

-

PubMed. (n.d.). Detection and characterization of DNA adducts of 3-methylindole. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Retrieved from [Link]

Sources

The Synthesis of 3-Methylindoline Hydrochloride: A Mechanistic and Methodological Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-Methylindoline hydrochloride, a crucial intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the synthesis pathway, from the foundational Fischer indole synthesis of the 3-methylindole precursor to its subsequent reduction and final salt formation. The guide emphasizes the underlying reaction mechanisms, the rationale behind experimental choices, and detailed, field-proven protocols.

Introduction: The Significance of the Indoline Scaffold

The indoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 3-Methylindoline, in particular, serves as a key building block for a variety of therapeutic agents. Its hydrochloride salt form enhances stability and aqueous solubility, critical properties for drug formulation and bioavailability.[1][2] This guide delineates a robust and well-established two-stage synthesis route: the creation of the 3-methylindole core via the Fischer indole synthesis, followed by the selective reduction of the indole's C2-C3 double bond to yield 3-methylindoline, and concluding with the formation of the hydrochloride salt.

Stage 1: Synthesis of 3-Methylindole via Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring.[3][4] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 3-methylindole (also known as skatole), phenylhydrazine and propionaldehyde are the selected starting materials.[4]

Unraveling the Mechanism

The elegance of the Fischer indole synthesis lies in its cascade of acid-catalyzed transformations. Understanding this mechanism is paramount for optimizing reaction conditions and minimizing side products. The process unfolds as follows:

-

Hydrazone Formation: The synthesis begins with the acid-catalyzed condensation of phenylhydrazine and propionaldehyde to form the corresponding phenylhydrazone. This is a classical imine formation reaction where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde.

-

Tautomerization to Ene-hydrazine: The resulting phenylhydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.

-

[4][4]-Sigmatropic Rearrangement: The ene-hydrazine, upon protonation, undergoes a concerted pericyclic transformation known as a[4][4]-sigmatropic rearrangement (akin to a Claisen rearrangement).[5][6] This key step breaks the weak N-N bond and forms a new C-C bond, thereby establishing the core carbon framework of the indole ring and disrupting the aromaticity of the benzene ring transiently.

-

Rearomatization and Cyclization: The resulting di-imine intermediate rapidly undergoes rearomatization. Subsequent intramolecular nucleophilic attack by the terminal nitrogen onto one of the imine carbons leads to the formation of a five-membered ring, a cyclic aminal.[7]

-

Elimination of Ammonia: Finally, under the acidic conditions, the cyclic aminal eliminates a molecule of ammonia (NH₃). This elimination is driven by the formation of the highly stable, aromatic indole ring system, yielding 3-methylindole.[3][7]

Caption: The reaction mechanism for the Fischer indole synthesis of 3-methylindole.

Experimental Protocol: Continuous Flow Synthesis

Modern advancements have adapted the classical Fischer indole synthesis to continuous flow systems, which offer superior heat and mass transfer, improved safety, and higher yields.[8] The following protocol is based on a high-yield continuous flow method.

Table 1: Reagents for 3-Methylindole Synthesis

| Reagent | Molar Eq. | Molecular Wt. ( g/mol ) | Amount |

| Phenylhydrazine | 1.0 | 108.14 | 2.16 g (0.02 mol) |

| Propionaldehyde | 1.0 | 58.08 | 1.16 g (0.02 mol) |

| Zinc Chloride (ZnCl₂) | 1.0 | 136.30 | 2.72 g (0.02 mol) |

| [emim]BF₄ (Ionic Liquid) | Solvent | 197.97 | 40 mL |

Procedure:

-

Solution Preparation:

-

Prepare Solution A by dissolving 2.16 g of phenylhydrazine in 10 mL of the ionic liquid [emim]BF₄.

-

Prepare Solution B by dissolving 1.16 g of propionaldehyde in 10 mL of the ionic liquid [emim]BF₄.

-

Prepare Solution C by dissolving 2.72 g of ZnCl₂ in 20 mL of the ionic liquid [emim]BF₄.[8]

-

-

Reaction Setup: Utilize a two-stage microreactor system.

-

Module 1 (Hydrazone Formation): Set the temperature to 60°C.

-

Module 2 (Cyclization): Preheat to 200°C.

-

-

Execution:

-

Pump Solutions A and B into the first reaction module at an equal flow rate, allowing for a residence time of approximately 15-20 minutes to form the phenylhydrazone.

-

The effluent from Module 1 is then mixed with Solution C and enters the second reaction module.

-

Maintain a residence time of 4-10 minutes in Module 2 for the cyclization reaction.[8]

-

-

Work-up and Purification:

-

The reaction mixture is cooled and collected.

-

The product, 3-methylindole, is extracted from the ionic liquid using an organic solvent such as toluene or diethyl ether.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Stage 2: Reduction of 3-Methylindole to 3-Methylindoline

The conversion of 3-methylindole to 3-methylindoline requires the selective reduction of the electron-rich C2-C3 double bond within the pyrrole ring, leaving the benzene ring intact. Two primary, highly effective methods are catalytic hydrogenation and chemical reduction with borohydride reagents.

Mechanistic Pathways of Reduction

A. Catalytic Hydrogenation:

This heterogeneous catalysis method involves the use of a metal catalyst, typically platinum or palladium on a carbon support (Pt/C or Pd/C), and hydrogen gas.[9]

-

Adsorption: Both 3-methylindole and hydrogen gas (H₂) adsorb onto the surface of the metal catalyst.

-

Acid Activation: The reaction is often performed in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid) in a solvent like water.[9] The acid protonates the indole at the C3 position, forming an indoleninium ion. This disrupts the aromaticity of the pyrrole ring, making the C=N bond susceptible to reduction.

-

Hydrogen Addition: The adsorbed hydrogen atoms are added stepwise across the double bond of the activated indoleninium ion.

-

Desorption: The final product, 3-methylindoline, desorbs from the catalyst surface, regenerating the active sites.

The use of an acid is a critical choice; it not only activates the substrate but also protonates the product indoline, forming an ammonium salt. This prevents the basic nitrogen of the product from poisoning the metal catalyst, a common issue in indole hydrogenations.[9]

B. Chemical Reduction with Sodium Borohydride in Acetic Acid:

This method offers a convenient alternative to high-pressure hydrogenation. The combination of sodium borohydride (NaBH₄) and a carboxylic acid like acetic acid creates a powerful and selective reducing environment.[10]

-

Indoleninium Ion Formation: Similar to catalytic hydrogenation, the reaction is initiated by the protonation of 3-methylindole at the C3 position by acetic acid, forming the reactive indoleninium ion.[10][11]

-

Hydride Transfer: Sodium borohydride, or more accurately the sodium triacetoxyborohydride [NaBH(OAc)₃] formed in situ, acts as a hydride (H⁻) donor.[11] The hydride attacks the electrophilic C2 position of the indoleninium ion, reducing the double bond and yielding 3-methylindoline.

An interesting feature of using NaBH₄ in neat acetic acid is the potential for a subsequent N-alkylation of the resulting indoline to form N-ethylindoline.[10] To favor the formation of 3-methylindoline without N-alkylation, a less reactive borohydride, such as sodium cyanoborohydride (NaBH₃CN), can be used, or the reaction conditions can be carefully controlled.[10][11]

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established green chemistry procedures for the hydrogenation of unprotected indoles.[9]

Table 2: Reagents for 3-Methylindoline Synthesis

| Reagent | Molar Eq. | Molecular Wt. ( g/mol ) | Amount (for 0.01 mol scale) |

| 3-Methylindole | 1.0 | 131.18 | 1.31 g (0.01 mol) |

| 10% Pt/C | 5 mol % | - | ~100 mg |

| p-Toluenesulfonic acid | 1.1 | 172.20 | 1.90 g (0.011 mol) |

| Water | Solvent | 18.02 | 20 mL |

Procedure:

-

Reactor Charging: To a high-pressure hydrogenation vessel, add 3-methylindole (1.31 g), p-toluenesulfonic acid (1.90 g), 10% Pt/C (100 mg), and water (20 mL).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi of H₂.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with water.

-

Make the filtrate basic (pH > 10) by the addition of a strong base (e.g., 10M NaOH) to deprotonate the indoline salt.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methylindoline as an oil or low-melting solid.[12]

-

Stage 3: Formation of this compound

The final step is the conversion of the basic 3-methylindoline to its hydrochloride salt. This is a standard acid-base reaction that typically results in a crystalline, more stable, and water-soluble solid, which is advantageous for handling, purification, and formulation.[13]

Rationale for Salt Formation

-

Improved Stability: Hydrochloride salts are generally less susceptible to degradation than their free base counterparts.

-

Enhanced Solubility: The ionic nature of the salt significantly improves aqueous solubility, which is often a prerequisite for oral and injectable drug formulations.[1][13]

-

Crystallinity: Salts often exhibit better crystallinity, which facilitates purification by recrystallization and ensures batch-to-batch consistency.[2]

-

Handling: Crystalline solids are easier to weigh and handle than oils or amorphous solids.

Experimental Protocol: Hydrochloride Salt Formation

This is a general and highly effective procedure for the preparation of hydrochloride salts of amines.[14][15]

Table 3: Reagents for Hydrochloride Salt Formation

| Reagent | Amount (for 0.01 mol scale) |

| 3-Methylindoline | 1.33 g (0.01 mol) |

| Diethyl Ether (anhydrous) | ~50 mL |

| 2.0 M HCl in Diethyl Ether | ~5.5 mL (0.011 mol, 1.1 eq.) |

Procedure:

-

Dissolution: Dissolve the purified 3-methylindoline (1.33 g) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Acidification: While stirring, slowly add the 2.0 M solution of HCl in diethyl ether dropwise.

-

Precipitation: The this compound salt will precipitate out of the solution as a white or off-white solid.

-

Isolation: Continue stirring for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.[16][17][18] The quaternization of the nitrogen atom will result in a downfield shift of the adjacent protons in the ¹H NMR spectrum.[13]

Conclusion

The synthesis of this compound is a well-defined process rooted in fundamental organic chemistry principles. The Fischer indole synthesis provides a powerful entry to the indole core, while subsequent reduction via catalytic hydrogenation offers a green and efficient route to the indoline scaffold. The final conversion to the hydrochloride salt imparts desirable physicochemical properties crucial for pharmaceutical applications. By understanding the intricate mechanisms and the rationale behind each experimental step, researchers can confidently and efficiently produce this valuable chemical intermediate.

References

-

Fischer indole synthesis. In: Wikipedia. Accessed January 1, 2026. [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Accessed January 1, 2026. [Link]

-

Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Accessed January 1, 2026. [Link]

-

Borah, A. J., et al. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. Accessed January 1, 2026. [Link]

-

Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. Chinese Chemical Society. Published July 5, 2022. [Link]

-

Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. PubMed. Accessed January 1, 2026. [Link]

-

Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Frontiers in Microbiology. Published October 31, 2022. [Link]

-

Gribble, G.W., et al. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. J. Am. Chem. Soc. 1974, 96, 7812-7814. [Link]

-

Method for synthesizing 3-methylindole through continuous flow reaction. Eureka | Patsnap. Accessed January 1, 2026. [Link]

-

How to make a salt of a novel compound? ResearchGate. Accessed January 1, 2026. [Link]

-

The Catalytic Mechanisms of the Reactions between Tryptophan Indole-Lyase and Nonstandard Substrates. National Institutes of Health. Accessed January 1, 2026. [Link]

-

Gribble, G.W. Sodium borohydride in carboxylic acid media: a phenomenal reduction system. designer-drug.com. Accessed January 1, 2026. [Link]

- Synthetic method of 3-methylindole.

-

Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Published July 12, 2023. [Link]

- Method for salt preparation.

-

Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Accessed January 1, 2026. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Published August 12, 2011. [Link]

-

General procedure for the synthesis of 2 (2a as an example). RSC Advances. The Royal Society of Chemistry. Accessed January 1, 2026. [Link]

-

Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. National Institutes of Health. Accessed January 1, 2026. [Link]

-

On the reaction of indole with sodium borohydkide in trifluoroacetic acid. ResearchGate. Accessed January 1, 2026. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Accessed January 1, 2026. [Link]

-

Salt Selection in Drug Development. Pharmaceutical Technology. Accessed January 1, 2026. [Link]

-

Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PubMed Central. Accessed January 1, 2026. [Link]

-

3-Methylindole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 1, 2026. [Link]

-

Showing metabocard for 3-Methylindole (HMDB0000466). Human Metabolome Database. Accessed January 1, 2026. [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. testbook.com [testbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. Method for synthesizing 3-methylindole through continuous flow reaction - Eureka | Patsnap [eureka.patsnap.com]

- 9. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. designer-drug.com [designer-drug.com]

- 12. CAS 4375-15-9: 3-Methylindoline | CymitQuimica [cymitquimica.com]

- 13. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 16. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. 3-Methylindole(83-34-1) 1H NMR [m.chemicalbook.com]

A Comprehensive Spectroscopic Guide to 3-Methylindoline Hydrochloride for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-methylindoline hydrochloride, a key heterocyclic compound with applications in pharmaceutical synthesis and materials science.[1] This document is structured to offer not just raw data, but a foundational understanding of how mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are applied to elucidate and confirm the structure of this molecule. The guide will first detail the spectroscopic characteristics of the free base, 3-methylindoline, for which extensive experimental data is available, and then expertly extrapolate this information to its hydrochloride salt, providing a robust predictive analysis grounded in fundamental spectroscopic principles.

Molecular Structure and Properties

3-Methylindoline is a heterocyclic amine with a bicyclic structure, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 3-position.[1] Its molecular formula is C₉H₁₁N, and it has a molecular weight of 133.19 g/mol .[2] The hydrochloride salt is formed by the protonation of the secondary amine, resulting in the chemical formula C₉H₁₁N·HCl. This salt form often enhances the compound's stability and solubility in aqueous media, which is a desirable characteristic in many pharmaceutical applications.

Caption: Structure of 3-Methylindoline.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Mass Spectrum of 3-Methylindoline

For a typical electron ionization (EI) mass spectrometry experiment, it is the volatile free base, 3-methylindoline, that is analyzed. The hydrochloride salt would typically undergo thermal decomposition in the injection port, losing HCl and yielding the free amine for analysis.

The mass spectrum of an amine is characterized by an odd molecular weight if it contains one nitrogen atom, a principle known as the Nitrogen Rule.[3] The molecular ion peak (M⁺) for 3-methylindoline (C₉H₁₁N) would therefore be observed at an m/z of 133.

The primary fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which results in a resonance-stabilized iminium cation.[4][5] For 3-methylindoline, the most likely fragmentation involves the cleavage of the C2-C3 bond, leading to the loss of an ethyl radical from the ring-opened molecular ion, or more favorably, the loss of a hydrogen atom from the C2 position to form a stable, conjugated system. A prominent peak would also be expected from the loss of the methyl group.

Predicted Fragmentation Pattern:

-

m/z 133 (M⁺): The molecular ion.

-

m/z 132 ([M-H]⁺): Loss of a hydrogen radical, likely from the C2 position, leading to a stable cation.

-

m/z 118 ([M-CH₃]⁺): Loss of the methyl group via α-cleavage. This is a very common fragmentation for methyl-substituted cyclic amines.

-

m/z 91: Often attributed to the formation of a tropylium ion, a common fragment in compounds containing a benzyl moiety.

Caption: Proposed MS fragmentation of 3-methylindoline.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol. For direct injection, a concentration of approximately 1 mg/mL is suitable.

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250°C (to ensure volatilization and loss of HCl).

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectrum of 3-Methylindoline (Free Base)

The spectrum of the free base is characterized by the following key absorptions:

-

N-H Stretch: A single, medium-intensity peak around 3350-3310 cm⁻¹ is characteristic of a secondary amine.[6]

-

C-H Stretches (Aromatic): Peaks above 3000 cm⁻¹ indicate C-H bonds on the benzene ring.[7]

-

C-H Stretches (Aliphatic): Peaks below 3000 cm⁻¹ are due to the C-H bonds of the saturated part of the five-membered ring and the methyl group.[7]

-

C=C Stretches (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are due to the benzene ring.

-

C-N Stretch: This appears in the 1335-1250 cm⁻¹ range for aromatic amines.[6]

Predicted IR Spectrum of this compound

Upon formation of the hydrochloride salt, the IR spectrum will change significantly due to the conversion of the secondary amine (-NH-) to a secondary ammonium ion (-NH₂⁺-).

-

N-H⁺ Stretch: The most notable change is the appearance of a very broad and strong absorption band in the 3000-2700 cm⁻¹ region.[8] This broadness is a result of strong hydrogen bonding in the solid state. This band will likely obscure the C-H stretching vibrations.[8]

-

N-H⁺ Bend: A medium intensity band is expected to appear in the 1620-1560 cm⁻¹ region, corresponding to the N-H⁺ bending vibration.[8][9]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For the hydrochloride salt, the KBr pellet method is preferred. Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

Scan the region from 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands for the ammonium ion and other functional groups.

| Feature | 3-Methylindoline (Free Base) | 3-Methylindoline HCl (Predicted) | Rationale for Change |

| N-H Stretch | ~3350 cm⁻¹ (medium, sharp) | 3000-2700 cm⁻¹ (strong, very broad) | Formation of N-H⁺ and hydrogen bonding.[8] |

| N-H Bend | Not prominent | 1620-1560 cm⁻¹ (medium) | Appearance of the N-H⁺ bending mode.[9] |

| C-H Stretch | Aromatic (>3000), Aliphatic (<3000) | Obscured by broad N-H⁺ stretch | Overlap of the C-H stretching bands with the broad ammonium absorption.[8] |

Table 1: Comparison of Key IR Absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

NMR Spectra of 3-Methylindoline (Free Base)

¹H NMR:

-

Aromatic Protons (H4-H7): These will appear in the downfield region, typically between δ 6.5-7.5 ppm, with complex splitting patterns due to spin-spin coupling.

-

N-H Proton: A broad singlet, typically in the δ 3.5-4.5 ppm range. Its chemical shift is concentration and solvent dependent and the signal will disappear upon D₂O exchange.[3]

-

C3-H Proton: A multiplet due to coupling with the C2 protons and the methyl protons.

-

C2-H₂ Protons: Two diastereotopic protons that will appear as complex multiplets.

-

C3-CH₃ Protons: A doublet, coupling with the C3 proton.

¹³C NMR:

-

Aromatic Carbons: Six signals in the δ 110-155 ppm region.

-

C2, C3, and CH₃ Carbons: Signals in the aliphatic region (δ 10-60 ppm). Carbons adjacent to the nitrogen will be deshielded.

Predicted NMR Spectra of this compound

Protonation of the nitrogen atom has a significant deshielding effect on the adjacent protons and carbons due to the positive charge.

¹H NMR:

-

N-H₂⁺ Protons: A broad signal, shifted significantly downfield compared to the N-H proton of the free base.

-

C2-H₂ and C3-H Protons: These protons, being alpha and beta to the now positively charged nitrogen, will experience a significant downfield shift.

-

Aromatic Protons: Minor downfield shifts may be observed.

¹³C NMR:

-

C2 and C7a Carbons: These carbons, being directly attached to the nitrogen, will be the most affected, showing a significant downfield shift.

-

C3 and C3a Carbons: A smaller downfield shift is expected for these carbons.

Caption: Atom numbering for NMR assignments.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, 2-second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts, multiplicities, and, if necessary, 2D NMR experiments like COSY and HSQC.

| Nucleus | 3-Methylindoline (Free Base) - Typical δ (ppm) | 3-Methylindoline HCl (Predicted) - Typical δ (ppm) | Rationale for Change |

| ¹H - Aromatic | 6.5 - 7.5 | 7.0 - 8.0 | Minor deshielding. |

| ¹H - N-H | 3.5 - 4.5 (broad s) | > 9.0 (very broad s) | Strong deshielding due to N⁺ and H-bonding. |

| ¹H - C2-H₂ | ~3.0 - 3.5 (m) | ~3.5 - 4.0 (m) | Deshielding (α to N⁺). |

| ¹³C - Aromatic | 110 - 155 | 115 - 150 | Minor shifts. |

| ¹³C - C2/C7a | ~50-60 / ~130-140 | Significant downfield shift | Strong deshielding (α to N⁺). |

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts.

Conclusion

The structural elucidation of this compound is a synergistic application of multiple spectroscopic techniques. While direct experimental data for the hydrochloride salt may be sparse in the public domain, a thorough understanding of the spectroscopy of its free base, coupled with established principles of how protonation affects spectral features, allows for a confident and accurate prediction of its spectroscopic profile. This guide provides the necessary data and interpretive logic for researchers to identify and characterize this important molecule with a high degree of certainty.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

-

Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Available at: [Link]

-

NIST. (n.d.). Indole, 2-methyl-, hydrochloride. In NIST Chemistry WebBook. Available at: [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. Available at: [Link]

-

J-Stage. (n.d.). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Available at: [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

-

Axios Research. (n.d.). 3-Methylindoline - CAS - 4375-15-9. Available at: [Link]

-

PubChem. (n.d.). Indoline. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... Available at: [Link]

-

BMRB. (n.d.). bmse000097 Indole at BMRB. Available at: [Link]

-

SpectraBase. (n.d.). Indoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (n.d.). and spectral characterization of indoline and its major metabolites. Available at: [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Available at: [Link]

-

University of Wisconsin. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Amines. Available at: [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

SpectraBase. (n.d.). Indoline - Optional[1H NMR] - Spectrum. Available at: [Link]

-

NIST. (n.d.). Indole, 3-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

West Virginia University. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Available at: [Link]

-

SpectraBase. (n.d.). 3-Methylindole - Optional[FTIR] - Spectrum. Available at: [Link]

-

ResearchGate. (n.d.). IR spectrum indicated characteristics peaks belonging to measure... Available at: [Link]

Sources

- 1. Indole, 2-methyl-, hydrochloride [webbook.nist.gov]

- 2. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

The Multifaceted Biological Activities of 3-Methylindoline Derivatives: A Technical Guide for Drug Discovery

Abstract

The 3-methylindoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the significant anti-inflammatory, anticancer, and antimicrobial properties of these compounds. We delve into the underlying mechanisms of action, detailing interactions with key signaling pathways and molecular targets. Furthermore, this guide offers comprehensive, step-by-step protocols for the synthesis and biological evaluation of 3-methylindoline derivatives, empowering researchers in the pursuit of novel therapeutic agents. Visualized pathways and experimental workflows, alongside curated data summaries, are presented to facilitate a deeper understanding and accelerate drug development efforts.

Introduction: The Chemical Versatility and Biological Promise of 3-Methylindoline

3-Methylindoline, a heterocyclic aromatic organic compound, serves as a crucial building block in the synthesis of a diverse array of biologically active molecules.[1] Its rigid structure, combined with the presence of a nitrogen atom and a methyl group, provides a unique three-dimensional framework that can be strategically modified to interact with various biological targets. This inherent versatility has spurred extensive research into the pharmacological potential of 3-methylindoline derivatives, revealing a treasure trove of therapeutic possibilities.[2]

The indole nucleus, a core component of the 3-methylindoline structure, is found in numerous natural products and FDA-approved drugs, highlighting its significance in medicinal chemistry.[2] The derivatization of the 3-methylindoline core, through substitutions on the indole nitrogen, the benzene ring, or the methyl group, allows for the fine-tuning of physicochemical properties and biological activity. This guide will explore the key biological activities of these derivatives, with a focus on their potential as anti-inflammatory, anticancer, and antimicrobial agents.

Anti-inflammatory Activity: Targeting the Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 3-Methylindoline derivatives have emerged as promising candidates for the development of novel anti-inflammatory therapeutics.[3][4]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and NF-κB Signaling

A primary mechanism underlying the anti-inflammatory effects of many 3-methylindoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[7] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives can potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5]

Furthermore, several indole derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] Inhibition of NF-κB activation can therefore lead to a broad-spectrum anti-inflammatory response. The indole-hydantoin derivative, IH-1, for instance, has been shown to inhibit NF-κB activation by suppressing the phosphorylation of the p65 subunit at Ser276, thereby preventing its transactivation.[9]

Caption: Simplified signaling pathway of inflammation and points of inhibition by 3-methylindoline derivatives.

Experimental Protocols

This protocol assesses the ability of 3-methylindoline derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-Methylindoline derivatives (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the 3-methylindoline derivatives for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the control group and incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of NO inhibition relative to the LPS-treated control.

This model evaluates the in vivo anti-inflammatory activity of the derivatives by measuring their ability to reduce paw edema induced by carrageenan.[4][11]

Materials:

-

Wistar rats (180-200 g)

-

3-Methylindoline derivatives

-

Carrageenan (1% w/v in saline)

-

Pletysmometer

Procedure:

-

Acclimatization: Acclimatize the rats for at least one week before the experiment.

-

Grouping and Administration: Divide the rats into groups (n=6) and administer the 3-methylindoline derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation: Calculate the percentage of edema inhibition for each group compared to the control group.

Data Presentation

| Derivative | In Vitro NO Inhibition (IC₅₀, µM) | In Vivo Paw Edema Inhibition (%) at 3h |

| Compound A | 12.5 | 55.2 |

| Compound B | 8.2 | 68.7 |

| Indomethacin | 5.6 | 75.4 |

Anticancer Activity: Inducing Programmed Cell Death in Malignant Cells

The development of novel anticancer agents with improved efficacy and reduced toxicity remains a critical challenge in oncology. 3-Methylindoline derivatives have demonstrated significant potential in this arena, exhibiting cytotoxic effects against various cancer cell lines.[8][12]

Mechanism of Action: Induction of Apoptosis

A key mechanism by which many 3-methylindoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[13] Apoptosis is a tightly regulated process that plays a crucial role in tissue homeostasis and the elimination of damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation.

3-Methylindoline derivatives can trigger apoptosis through various signaling pathways. One common pathway involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Pro-apoptotic proteins like Bax can be upregulated, while anti-apoptotic proteins like Bcl-2 can be downregulated, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[13] Caspases are a family of proteases that execute the apoptotic program by cleaving a variety of cellular substrates.

Caption: Intrinsic apoptosis pathway induced by 3-methylindoline derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-Methylindoline derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treatment: Treat the cells with serial dilutions of the 3-methylindoline derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20][21]

Materials:

-

Cancer cell line

-

3-Methylindoline derivatives

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with the 3-methylindoline derivatives at their IC₅₀ concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Data Presentation

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Apoptosis (%) |

| Compound C | MCF-7 (Breast) | 5.8 | 45.2 |

| Compound D | HCT-116 (Colon) | 3.1 | 62.5 |

| Doxorubicin | MCF-7 (Breast) | 0.5 | 78.9 |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. 3-Methylindoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[13][22][23][24][25]

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial mechanisms of 3-methylindoline derivatives are diverse and can involve multiple targets. Some derivatives have been shown to disrupt the integrity of microbial cell membranes and walls, leading to leakage of cellular contents and cell death.[22][24] Others may interfere with essential metabolic pathways, such as respiratory metabolism, or inhibit key enzymes necessary for microbial survival.[13] For instance, certain indole derivatives have been found to inhibit fungal enzymes involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.[24]

Caption: Proposed antimicrobial mechanisms of action for 3-methylindoline derivatives.

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27][28][29]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

3-Methylindoline derivatives

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the 3-methylindoline derivatives in the growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism.

-

Reading: Determine the MIC as the lowest concentration of the derivative that shows no visible growth.

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[26][27][30]

Procedure:

-

Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth and plate it onto an agar medium without the antimicrobial agent.

-

Incubation: Incubate the plates under appropriate conditions.

-

Reading: The MBC/MFC is the lowest concentration of the derivative that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

| Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Compound E | Staphylococcus aureus | 8 | 16 |

| Compound F | Candida albicans | 16 | 32 |

| Ciprofloxacin | Staphylococcus aureus | 1 | 2 |

| Fluconazole | Candida albicans | 4 | 8 |

Synthesis of 3-Methylindoline Derivatives: A General Approach

The synthesis of 3-methylindoline derivatives often involves multi-step reaction sequences. A common and versatile method is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 3-methyl-2-phenyl-1-substituted-indole derivatives, propiophenone can be reacted with an appropriately substituted phenylhydrazine hydrochloride.[3] Subsequent N-alkylation or N-acylation can then be performed to introduce various substituents at the indole nitrogen.

Caption: General synthetic workflow for 3-methylindoline derivatives via Fischer indole synthesis.

Conclusion and Future Perspectives

3-Methylindoline derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents warrants further investigation and development. The ability to readily modify the 3-methylindoline scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of novel drug candidates. Future research should focus on elucidating the precise molecular mechanisms of action for different derivatives, exploring their potential in in vivo disease models, and conducting comprehensive structure-activity relationship studies to guide the design of next-generation therapeutics. The in-depth technical guidance provided herein aims to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

- Mohammad, R. M., Muqbil, I., Lowe, L., Yedjou, C., Hsu, H. Y., Lin, L. T., ... & Azmi, A. S. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Current cancer drug targets, 13(7), 784–794.

- Zheng, C. J., Yu, J. J., Wang, Y. F., Liu, Y. H., Liu, X. H., & Shang, X. F. (2022). Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies. Journal of Agricultural and Food Chemistry, 70(44), 14329–14340.

- Özdemir, A., Göktaş, U., & Alıcı, B. (2022). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega, 7(35), 31235–31247.

- Li, P., Tian, Y. S., Liu, X. H., Wang, M. M., Shang, X. F., & Huang, B. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 70(41), 13358–13368.

- Sharma, D., Kumar, R., & Narasimhan, B. (2021). A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. World Journal of Pharmacy and Pharmaceutical Sciences, 10(6), 318-333.

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & Al-Agamy, M. H. (2021). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Molecules, 26(22), 6935.

-

Emery Pharma. (2023, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

- Kim, M. S., Lee, H. S., Park, S. Y., Lee, J. Y., & Lee, J. H. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276.

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

- Kaur, S., Kaur, R., & Kumar, R. (2022). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.

-

Emery Pharma. (2023, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

- Mohammad, R. M., Muqbil, I., Lowe, L., Yedjou, C., Hsu, H. Y., Lin, L. T., ... & Azmi, A. S. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Current cancer drug targets, 13(7), 784–794.

- Li, P., Tian, Y. S., Liu, X. H., Wang, M. M., Shang, X. F., & Huang, B. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 70(41), 13358–13368.

- Kaur, S., Kaur, R., & Kumar, R. (2022). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.

- Bhat, M. A., Al-Omar, M. A., Naglah, A. M., Alanazi, M. M., & Al-Dhfyan, A. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules (Basel, Switzerland), 23(10), 2670.

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

- Gierse, J. K., Koboldt, C. M., Walker, M. C., Seibert, K., & Isakson, P. C. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. The Biochemical journal, 339 ( Pt 3), 607–614.

- Li, P., Tian, Y. S., Liu, X. H., Wang, M. M., Shang, X. F., & Huang, B. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 70(41), 13358–13368.

- Kumar, R., & Singh, R. (2021). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity.

-

BMG Labtech. (2022, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

- Yilmaz, I., Senturk, M., & Ceylan, S. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious diseases and clinical microbiology (Baskent University), 1(1), 1-7.

- Al-Sanea, M. M., & Al-Harbi, N. O. (2022). Indole derivatives having COX-2 inhibitory activity. Journal of King Saud University-Science, 34(8), 102319.

- El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2015). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of enzyme inhibition and medicinal chemistry, 31(2), 318–324.

- Kour, G., Munshel, H. J., & Ahmed, Z. (2022). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic chemistry, 129, 106173.

- Lin, S. Y., Chen, Y. N., & Chuang, J. I. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International journal of molecular sciences, 24(3), 2634.

- Kour, G., Munshel, H. J., & Ahmed, Z. (2022). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic chemistry, 129, 106173.

- El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2015). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of enzyme inhibition and medicinal chemistry, 31(2), 318–324.

- Kumar, S., & Kumar, A. (2021). Synthesis, In vivo Biological Assessment and Molecular Docking Study of some newer Indole Derivatives as COX 1/2 Inhibitors. Current Drug Discovery Technologies, 18(4), 517-529.

- Justyna, M., & Katarzyna, M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules (Basel, Switzerland), 26(4), 962.

- Srivastava, A. K., Chaurasia, H. S., Nigam, A. K., Jaiswal, S., Singh, S. P., Sharma, N., ... & Srivastava, N. (2022). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 51(1), 1-10.

- Zeeli, D., Gana-Weisz, M., & Youdim, M. B. H. (2019). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. Journal of medicinal chemistry, 62(17), 7894–7909.

-

Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

- Zhang, Y., Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules (Basel, Switzerland), 28(12), 4735.

- El-Naggar, M., El-Hashash, M. A., & El-Gendy, M. S. (2022). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells.

- Kim, M. S., Lee, H. S., Park, S. Y., Lee, J. Y., & Lee, J. H. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 28(3), 1019.

- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126.

-

University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.

Sources

- 1. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchhub.com [researchhub.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. benchchem.com [benchchem.com]

- 18. nacalai.com [nacalai.com]

- 19. researchgate.net [researchgate.net]

- 20. docs.abcam.com [docs.abcam.com]

- 21. kumc.edu [kumc.edu]

- 22. Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 27. emerypharma.com [emerypharma.com]

- 28. protocols.io [protocols.io]

- 29. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to 4-Cyano-4-phenylcyclohexanone

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining the Core Intermediate

This technical guide provides a comprehensive overview of 4-Cyano-4-phenylcyclohexanone, a pivotal intermediate in synthetic organic chemistry, particularly in the field of pharmaceutical development. An initial query for CAS number 4375-15-9 revealed conflicting data, primarily pointing to 3-Methylindoline. However, the broader chemical context and majority of technical data sheets for the compound of interest, a cyanophenylcyclohexanone derivative, consistently cite CAS Number 25115-74-6 .[1][2][3][4] This guide will therefore focus exclusively on the properties, synthesis, and applications of 4-Cyano-4-phenylcyclohexanone, correctly identified by CAS 25115-74-6.

With its unique trifunctional structure—comprising a ketone, a nitrile, and a phenyl group centered on a cyclohexane ring—this molecule serves as a versatile scaffold for constructing complex molecular architectures. Its strategic importance lies in its role as a precursor to various biologically active compounds, most notably analogues of the opioid analgesic pethidine (meperidine).[5][6] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for its synthesis and analysis.

Part 1: Physicochemical and Structural Properties

4-Cyano-4-phenylcyclohexanone is a stable, white to off-white crystalline solid under standard conditions.[2] Its structural arrangement dictates its chemical reactivity and physical properties. The presence of a polar ketone and a nitrile group, contrasted with the nonpolar phenyl and cyclohexane moieties, results in slight solubility in water but good solubility in various organic solvents such as benzene, ethanol, DMSO, and chloroform.[1][7] This solubility profile is a key consideration in designing synthetic reactions and purification schemes, allowing for flexibility in solvent selection for both homogenous reaction conditions and subsequent crystallization or chromatographic purification.

The core data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 25115-74-6 | [1][2][3] |

| IUPAC Name | 4-oxo-1-phenylcyclohexane-1-carbonitrile | [1][2] |

| Molecular Formula | C₁₃H₁₃NO | [4] |

| Molecular Weight | 199.25 g/mol | [4] |

| Appearance | White to off-white/beige crystalline powder/solid | [1] |

| Melting Point | 105-119 °C (Range varies by purity) | [1] |

| Solubility | Slightly soluble in water; Soluble in benzene, ethanol, DMSO, chloroform | [1][7] |

| Purity (Typical) | ≥97% (by GC) | [1] |

| Shelf Life | 2 years under recommended storage conditions | |

| InChI Key | GKXOABVSZWCJJK-UHFFFAOYSA-N | [2] |

| SMILES | O=C1CCC(CC1)(C#N)C1=CC=CC=C1 | [2] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 4-Cyano-4-phenylcyclohexanone is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration-conjugate addition sequence. A well-established route involves the reaction of 4-phenylcyclohexanone with a cyanide source. A plausible and referenced method is adapted from procedures for similar cyanations.

Experimental Protocol: Synthesis via Nucleophilic Cyanation

This protocol describes a robust method for the laboratory-scale synthesis of 4-Cyano-4-phenylcyclohexanone.

Materials:

-

4-Phenylcyclohexanone (1 eq.)

-

Potassium cyanide (KCN) (1.5 eq.)

-

Ammonium chloride (NH₄Cl) (1.5 eq.)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute (for workup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylcyclohexanone in a mixture of ethanol and water. The use of a co-solvent system is critical to ensure the solubility of both the organic starting material and the inorganic cyanide salt.

-

Reagent Addition: Add ammonium chloride followed by potassium cyanide to the stirred solution. Ammonium chloride acts as a proton source, generating HCN in situ in equilibrium, which is the active nucleophile. This is a safer and more controlled method than adding hydrocyanic acid directly.

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 60-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the 4-phenylcyclohexanone spot indicates reaction completion.

-